2-Ethylcyclohexanone
Overview
Description
2-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Ethylcyclohexanone consists of a cyclohexanone ring with an ethyl group attached at the 2-position .Physical And Chemical Properties Analysis
2-Ethylcyclohexanone has a molecular weight of 126.1962 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Asymmetric Catalysis
2-Ethylcyclohexanone has been utilized in asymmetric catalysis. For instance, the asymmetric 1,4-addition of Et2Zn to 2-cyclohexen-1-one using a Cu(I) salt/N-heterocyclic carbene–Ag complex catalytic system afforded optically active 3-ethylcyclohexanone. This process demonstrated the ability to reverse enantioselectivity by altering the order of substrate addition (Matsumoto et al., 2016).
Hydrogenation Studies
Research on 2-Ethylcyclohexanone has included studies on hydrogenation. In one study, the hydrogenation of cyclohexanone and its 2-alkyl derivatives, including 2-ethylcyclohexanone, was investigated using different catalysts. This study provided insights into the adsorption equilibrium constants for these compounds (Chihara & Tanaka, 1979).
Stereochemistry in Organic Reactions
The stereochemistry of nucleophilic addition involving 2-Ethylcyclohexanone has been explored. In one experiment, the Reformatsky reaction of 2-ethylcyclohexanone with ethyl bromoacetate resulted in a mixture of epimeric alcohols. This research helped in understanding the configurations and stereochemical outcomes of such reactions (Matsumoto & Fukui, 1971).
Biotransformation by Fungi
The biotransformation of 2-Ethylcyclohexanone by fungi was studied, revealing the reduction to cis- and trans-alcohols by various anthracnose fungi. This study showcased the potential of fungi as biocatalysts in transforming organic compounds (Miyazawa et al., 2000).
Spectroscopic Studies
Spectroscopic analysis of 2-Ethylcyclohexanone has been performed to understand its molecular structure and properties. One study investigated the rotational spectrum, providing insights into the molecule's dipole moments and conformations (Ka et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-ethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017021 | |
Record name | 2-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclohexanone | |
CAS RN |
4423-94-3 | |
Record name | 2-Ethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.